![molecular formula C19H14N2OS2 B2896378 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine CAS No. 478067-46-8](/img/structure/B2896378.png)
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine” is a chemical compound with the linear formula C11H10N2S . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Detailed molecular structure analysis of “this compound” is not available in the retrieved sources.Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine derivatives have been explored for their potential in drug development due to the bioactivity of pyrimidine structures. Stolarczyk et al. (2021) synthesized a series of 5-hydroxymethylpyrimidines, varying in the 4-position, which included derivatives with benzylsulfanyl groups. Their study highlighted that compounds with bulky constituents exhibit better anticancer properties, although at moderate levels. This research underscores the importance of structural modification in enhancing the therapeutic potential of pyrimidine derivatives (Stolarczyk et al., 2021).
Solid-State Fluorescence Properties
The study by Yokota et al. (2012) focused on the synthesis and fluorescence properties of novel pyrimidine derivatives. Among the synthesized compounds, those with amino and benzylamino groups on the pyrimidine ring, structurally similar to this compound, showed promising solid-state fluorescence. This suggests potential applications in material science, particularly in the development of fluorescent materials for sensing and imaging technologies (Yokota et al., 2012).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potentials of pyrimidine derivatives have been a subject of interest in the quest for new therapeutic agents. Alsaedi et al. (2019) synthesized pyrazolopyrimidine ring systems containing phenylsulfonyl moiety, showing that several derivatives exhibited antimicrobial activity surpassing that of reference drugs. This indicates the promising role of this compound derivatives in antimicrobial therapy (Alsaedi et al., 2019).
Chemotherapeutic Applications
Research into dual thymidylate synthase and dihydrofolate reductase inhibitors by Gangjee et al. (2008) led to the synthesis of compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold. These compounds, including those similar to this compound, were identified as potent inhibitors, showcasing the potential of these derivatives in the development of chemotherapeutic agents (Gangjee et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of 2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function.
Pharmacokinetics
The compound’s structure suggests it may have good drug-like properties .
Result of Action
The result of this compound’s action is the disruption of normal cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to changes in cell behavior and function, and in the context of cancer cells, it may result in the inhibition of tumor growth.
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-phenoxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-3-7-14(8-4-1)13-24-19-20-16-11-12-23-17(16)18(21-19)22-15-9-5-2-6-10-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZEQWRQDJZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

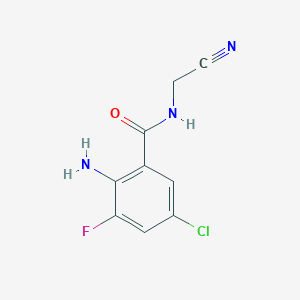
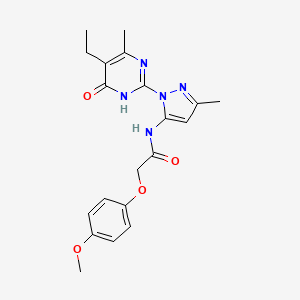

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2896303.png)

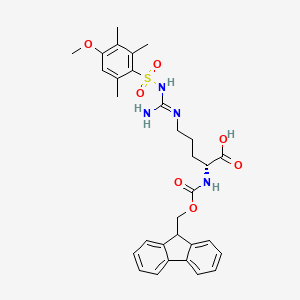
![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
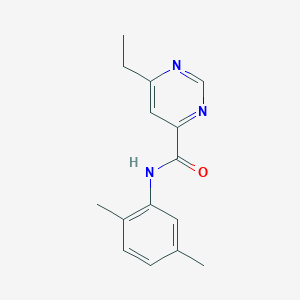
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)
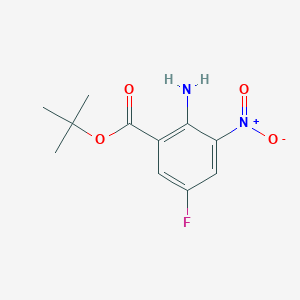
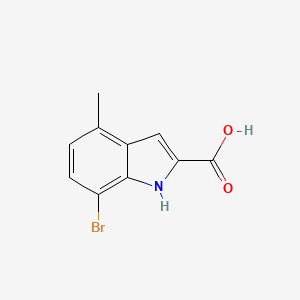
![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)